molecular formula C12H20O3 B13183944 Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13183944
M. Wt: 212.28 g/mol
InChI Key: WGLCNIOAYNSFBB-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylphenol with ethyl chloroformate in the presence of a base to form the corresponding ester. This intermediate is then subjected to a spirocyclization reaction to form the oxaspiro ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the final product meets the required specifications for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Biological Activity

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559194-34-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 1559194-34-1

The compound features a spirocyclic structure which is notable for its potential to interact with various biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokine production in cell lines treated with the compound.
  • Potential Anticancer Activity : Emerging research has explored the potential of this compound in cancer therapy. Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in LPS-stimulated macrophages
AnticancerInhibition of proliferation in breast cancer cell lines

Case Study: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a potential for development into an antimicrobial agent for clinical applications.

Case Study: Anti-inflammatory Mechanism

In a separate study focusing on inflammation, the compound was tested on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-6-12(9(2)7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

WGLCNIOAYNSFBB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1)C)C(O2)(C)C(=O)OC

Origin of Product

United States

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